Carbamic acid, (methoxythio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester
Description
Chemical Structure and Classification Carbamic acid, (methoxythio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester (IUPAC name) is a synthetic carbamate derivative characterized by a benzofuran backbone substituted with two methyl groups at the 2-position and a carbamate ester functional group modified with a (methoxythio)methyl moiety. This structure places it within the carbamate pesticide family, which inhibits acetylcholinesterase in target organisms, disrupting nerve function .
Properties
CAS No. |
86627-62-5 |
|---|---|
Molecular Formula |
C13H17NO4S |
Molecular Weight |
283.35 g/mol |
IUPAC Name |
(2,2-dimethyl-3H-1-benzofuran-7-yl) N-methoxysulfanyl-N-methylcarbamate |
InChI |
InChI=1S/C13H17NO4S/c1-13(2)8-9-6-5-7-10(11(9)18-13)17-12(15)14(3)19-16-4/h5-7H,8H2,1-4H3 |
InChI Key |
IICSVZNWLMLCAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OC(=O)N(C)SOC)C |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of Phenyl-N-methyl Urethane Intermediate
- Reactants: Diphenyl carbonate and methylamine.
- Conditions:
- Molar ratio of methylamine to diphenyl carbonate: approximately 0.8:1 to 1:1.
- Temperature: 20–80 °C.
- Reaction medium: liquid phase with continuous addition and recycling of reaction mixture to maintain concentration.
- Residence time: 15–60 minutes.
- Outcome: Formation of phenyl-N-methyl urethane and phenol as a byproduct.
Step 2: Thermolysis to Generate Methyl Isocyanate
- Process: The phenyl-N-methyl urethane mixture is heated to induce thermolysis.
- Conditions:
- Temperature: 180–220 °C (preferably around 210 °C).
- Pressure: 200 mmHg to atmospheric pressure.
- Residence time: 0.5–3 hours.
- Mechanism: Phenyl-N-methyl urethane decomposes to phenol and methyl isocyanate gas.
- Separation: The methyl isocyanate is separated from phenol and unreacted urethane by partial condensation and phase separation. Phenol and urethane are recycled back to the reactor to improve yield.
Step 3: Carbamate Ester Formation
- Reactants: Methyl isocyanate and 2,3-dihydro-2,2-dimethyl-7-benzofuranol (the benzofuran alcohol).
- Conditions:
- Temperature: 0–50 °C (preferably around 15 °C).
- Catalyst: Basic catalyst (e.g., triethylamine) to promote nucleophilic attack.
- Solvent: Inert organic solvents such as toluene.
- Reaction time: 0.5–8 hours depending on scale and reactor design.
- Outcome: Formation of the target carbamate ester, i.e., Carbamic acid, (methoxythio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester.
- Isolation: The product is isolated by filtration, washing with solvent (e.g., toluene), and drying under reduced pressure and moderate temperature (e.g., 80 °C, 10 mmHg).
Process Flow and Reactor Design
- The process is typically continuous or semi-continuous, involving multiple reactors in series or parallel to optimize conversion and yield.
- Stirred tank reactors or long tubular reactors are used to maintain efficient mixing and heat transfer.
- Recycling streams of phenol and unreacted intermediates improve material efficiency and reduce waste.
Data Table Summarizing Key Reaction Parameters
| Step | Reactants | Conditions | Residence Time | Key Notes |
|---|---|---|---|---|
| 1 | Diphenyl carbonate + methylamine | 20–80 °C, liquid phase, 1:1 molar | 15–60 min | Phenyl-N-methyl urethane formed |
| 2 | Phenyl-N-methyl urethane | 180–220 °C, 200 mmHg–atm pressure | 0.5–3 hours | Thermolysis to methyl isocyanate |
| 3 | Methyl isocyanate + benzofuranol | 0–50 °C, basic catalyst, inert solvent | 0.5–8 hours | Carbamate ester formation |
Research Findings and Optimization Notes
- Yield: The overall yield of N-methyl carbamate derivatives via this method exceeds 98% molar conversion relative to reactants.
- Purity: The product purity is enhanced by solvent selection and controlled crystallization techniques.
- Catalyst Role: Basic catalysts such as triethylamine facilitate the nucleophilic addition of benzofuranol to methyl isocyanate, improving reaction rates and selectivity.
- Temperature Control: Maintaining low temperatures in the final step prevents degradation of the carbamate ester.
- Recycling: Efficient recycling of phenol and unreacted urethane intermediates reduces raw material consumption and environmental impact.
Chemical Reactions Analysis
- Common reagents include acids, bases, and oxidizing agents.
- Major products formed include hydrolyzed and oxidized derivatives.
Carbosulfan: undergoes various reactions, including hydrolysis, oxidation, and reduction.
Scientific Research Applications
Agriculture: is widely used as a pesticide and insecticide. It effectively controls pests in crops.
Veterinary Medicine: It is used to treat parasites in livestock.
Environmental Studies: Research explores its impact on ecosystems and non-target organisms.
Mechanism of Action
- It disrupts the nervous system of insects and pests, causing paralysis and death.
Carbosulfan: inhibits acetylcholinesterase, leading to accumulation of acetylcholine at nerve synapses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The compound is compared to structurally related carbamates, focusing on substituents affecting toxicity, environmental persistence, and applications.
Toxicity and Mechanism of Action
- Thioether groups are metabolized to sulfoxides and sulfones, which can prolong pesticidal activity or toxicity .
- Carbofuran : Acute toxicity (avian LD₅₀: 0.5 mg/kg) stems from irreversible acetylcholinesterase inhibition. Chronic exposure causes neurodevelopmental effects in mammals .
- Carbosulfan: Lower acute toxicity than carbofuran (rat LD₅₀: 250 mg/kg) due to the dibutylamino-thio group, which delays metabolic activation to the toxic carbofuran .
- Nitroso Derivative: Demonstrated carcinogenicity in rats (gastrointestinal tumors at 380 mg/kg), linked to nitroso group-induced DNA alkylation .
Environmental Persistence and Degradation
- Carbamates generally degrade faster than organochlorines (half-life: days to weeks) via hydrolysis and microbial action .
- The methoxythio group in the target compound may slow hydrolysis compared to carbofuran’s methyl carbamate, extending environmental persistence.
- Carbosulfan degrades to carbofuran in soil, increasing ecological risk .
Biological Activity
Carbamic acid, (methoxythio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester, commonly known as carbofuran, is a synthetic carbamate compound primarily used as a pesticide. Its biological activity is characterized by its role as an acetylcholinesterase inhibitor, which affects neurotransmitter levels and can lead to various physiological effects in both target organisms and non-target species.
Chemical Structure and Properties
- Chemical Formula : C₁₂H₁₅NO₃S
- Molecular Weight : 241.32 g/mol
- CAS Number : 1563-66-2
Carbofuran acts by inhibiting the enzyme acetylcholinesterase (AChE), leading to an accumulation of acetylcholine in the synaptic cleft. This results in prolonged stimulation of the nervous system, which can cause symptoms ranging from muscle twitching to respiratory failure in severe cases.
Toxicological Studies
Various studies have assessed the toxicity and biological effects of carbofuran:
- Acute Toxicity :
- Chronic Exposure :
- Metabolism :
Environmental Impact
Carbofuran's biological activity extends beyond human health; it poses risks to wildlife and ecosystems. Studies have shown that it can adversely affect non-target species, particularly pollinators like bees, leading to declines in populations due to its neurotoxic effects .
Case Study 1: Human Health Risks
A study conducted on agricultural workers exposed to carbofuran revealed increased incidences of neurological symptoms such as headaches, dizziness, and muscle weakness. These findings highlight the potential health risks associated with occupational exposure to carbamate pesticides .
Case Study 2: Ecotoxicology
Research on aquatic organisms demonstrated that carbofuran is highly toxic to fish and amphibians. For instance, exposure to concentrations as low as 0.1 µg/L resulted in significant behavioral changes and mortality rates among test subjects .
Data Summary Table
| Parameter | Value |
|---|---|
| Chemical Name | This compound |
| CAS Number | 1563-66-2 |
| LD50 (oral) | >2000 mg/kg |
| Main Metabolites | 5-HBC, methyl(5-hydroxy-6-oxo-6H-benzimidazol-2-yl)carbamate |
| Environmental Impact | Highly toxic to aquatic life |
| Health Risks | Neurological symptoms in humans |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
